
7-chloro-2-imino-4aH-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-imino-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-imino-4aH-quinazolin-4-one typically involves the reaction of 7-chloro-4-oxoquinazoline with appropriate reagents under controlled conditions. One common method involves the use of phenyl hydrazine derivatives, which are refluxed with 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one in methanol for several hours . The reaction conditions, such as temperature and duration, are crucial to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
7-chloro-2-imino-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile, such as an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to yield different quinazolinone analogs.
Condensation Reactions: These reactions involve the formation of Schiff bases or hydrazones by reacting with aldehydes or hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Condensation Reactions: Aldehydes or hydrazines are used in the presence of an acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and hydrazones, each with distinct chemical and biological properties .
科学的研究の応用
作用機序
The mechanism of action of 7-chloro-2-imino-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
Uniqueness
7-chloro-2-imino-4aH-quinazolin-4-one stands out due to its unique imino group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential therapeutic applications .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
7-chloro-2-imino-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H,(H2,10,12,13) |
InChIキー |
HNSBCZQQIDIRQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=N)NC(=O)C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


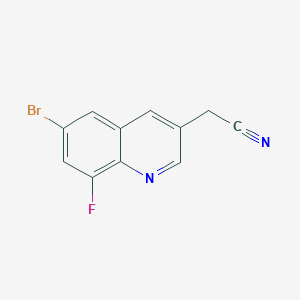
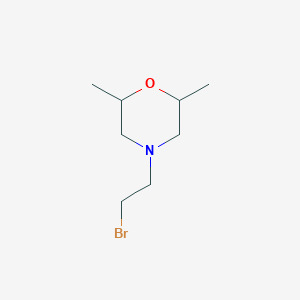
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
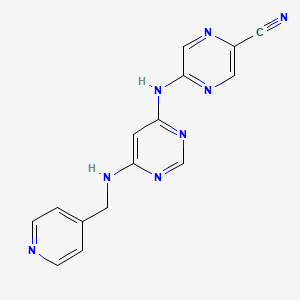
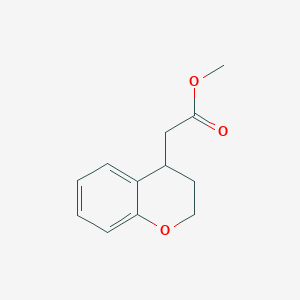
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
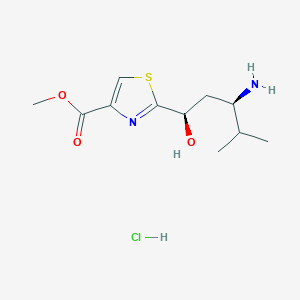
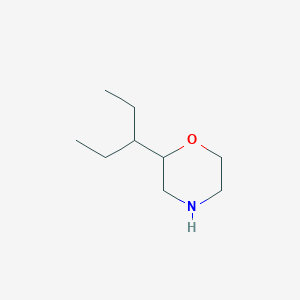
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)

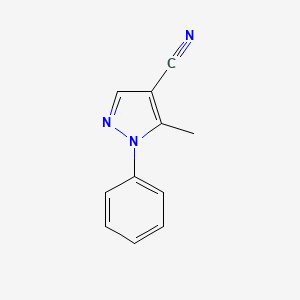
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
